N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-ethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-3-15-6-10-18(11-7-15)25(23,24)20-17-9-8-16-5-4-12-21(14(2)22)19(16)13-17/h6-11,13,20H,3-5,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOZOFQIOAALOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized via the Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene under acidic conditions.
Acetylation: The tetrahydroquinoline core is then acetylated using acetic anhydride in the presence of a base such as pyridine to introduce the acetyl group.
Sulfonamide Formation: The final step involves the reaction of the acetylated tetrahydroquinoline with 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline derivatives with reduced functional groups.
Scientific Research Applications
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethylbenzene-1-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to known bioactive quinoline derivatives. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic effects.
Chemical Biology: The compound can be used as a probe to investigate biological pathways and processes, providing insights into cellular functions and disease mechanisms.
Industrial Applications: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethylbenzene-1-sulfonamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethylbenzene-1-sulfonamide with five structurally related sulfonamide and benzamide derivatives (compounds 21–25 from and a tetrahydroisoquinoline derivative from ). Key parameters include structural features, physicochemical properties, synthetic routes, and biological activity.
Structural and Physicochemical Properties
Key Observations :
- Hydrophobic Interactions : The 4-ethylbenzene sulfonamide group offers greater hydrophobicity than the methanesulfonamide in 24 and 25 , which may improve membrane permeability or enzyme binding .
- Thermal Stability : High melting points (>220°C) in all analogs suggest strong intermolecular interactions (e.g., hydrogen bonding from sulfonamide groups) .
Biological Activity
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethylbenzene-1-sulfonamide is a compound of increasing interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H20N2O3S, with a molecular weight of approximately 344.43 g/mol. The compound features a sulfonamide functional group and a tetrahydroquinoline moiety, which contribute to its pharmacological potential.
Biological Activities
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antitumor Activity : Compounds with tetrahydroquinoline structures have shown promise in inhibiting tumor growth.
- Anticonvulsant Effects : Analogues of tetrahydroquinoline have been studied for their anticonvulsant properties in animal models.
- Antimicrobial Properties : The sulfonamide group is known for its antibacterial effects.
Comparative Biological Activity Table
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| N-(1-acetylquinolin-4-yl)-4-methylbenzene sulfonamide | Quinoline structure | Potent antitumor activity |
| 4-Ethylbenzenesulfonamide | Sulfonamide only | Basic sulfonamide properties |
| N-(tetrahydroisoquinolinyl)-2-methoxybenzamides | Tetrahydroisoquinoline | Anticonvulsant activity |
The uniqueness of this compound lies in its combination of functionalities that may provide distinct biological activities not observed in simpler analogs.
Synthesis Methods
The synthesis of this compound can be achieved through various methods. Common synthetic routes include:
- Condensation Reactions : Combining appropriate precursors under specific conditions to form the desired sulfonamide.
- Functional Group Modifications : Altering existing functional groups to enhance biological activity or to create derivatives with improved properties.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Antitumor Studies : Research has demonstrated that tetrahydroquinoline derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from tetrahydroquinoline have shown inhibition of tumor growth in vitro and in vivo models .
- Anticonvulsant Activity : A series of N-(tetrahydroisoquinolinyl)-2-methoxybenzamides were identified through high-throughput screening as having high affinity and anticonvulsant activity in animal models .
- Antimicrobial Testing : Compounds with similar structures have been evaluated for their antimicrobial properties against various pathogens, revealing promising results that warrant further investigation .
Q & A
Q. What are the key structural features of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethylbenzene-1-sulfonamide, and how do they influence its reactivity?
The compound contains a tetrahydroquinoline core modified with an acetyl group and a 4-ethylbenzenesulfonamide moiety. The acetyl group enhances metabolic stability, while the sulfonamide contributes to hydrogen bonding with biological targets. Computational methods like density functional theory (DFT) can predict electron density distributions and reactive sites, aiding in understanding substituent effects on reactivity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : Confirm regiochemistry and substituent positions via - and -NMR shifts, particularly for the acetyl (δ ~2.1 ppm) and sulfonamide groups (δ ~7.5-8.0 ppm for aromatic protons).
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H] ~413.5 g/mol).
- IR : Identify carbonyl (C=O, ~1700 cm) and sulfonamide (S=O, ~1350-1150 cm) stretches .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield and scalability?
- Stepwise N-acylation : React 1,2,3,4-tetrahydroquinoline-7-amine with acetyl chloride under anhydrous conditions (yield: ~65-70%).
- Sulfonylation : Use 4-ethylbenzenesulfonyl chloride in dichloromethane with triethylamine as a base (yield: ~60%).
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water). Challenges : Competing side reactions (e.g., over-acylation) require strict temperature control (0–5°C) .
Q. What experimental strategies validate the compound’s reported antibacterial activity against MRSA, and how can contradictory data across studies be resolved?
- Standardized Assays : Use broth microdilution (CLSI guidelines) to determine MIC values. Compare with positive controls (e.g., vancomycin).
- Data Contradictions : Address variability via:
- Purity verification (HPLC ≥95%).
- Strain-specific differences (e.g., ATCC 43300 vs. clinical isolates).
- Synergistic effects with β-lactams .
Q. How can computational modeling predict the compound’s kinase inhibition mechanism?
- Molecular Docking : Use AutoDock Vina to simulate binding to ATP pockets (e.g., EGFR kinase). Prioritize poses with sulfonamide interactions at hinge regions.
- MD Simulations : Assess stability of ligand-protein complexes (GROMACS, 100 ns trajectories).
- QSAR : Correlate substituent electronegativity (e.g., ethyl vs. methyl) with inhibitory potency (IC) .
Q. What crystallographic methods confirm the compound’s solid-state structure, and how are refinement challenges addressed?
- Data Collection : Single-crystal X-ray diffraction (Mo Kα radiation, λ = 0.71073 Å).
- Refinement : Use SHELXL for least-squares minimization. Address disorder in the ethyl group via PART instructions.
- Validation : Check R-factors (R < 5%) and residual electron density (<0.5 eÅ) .
Methodological Considerations
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
- Core Modifications : Synthesize analogs with varied acyl groups (e.g., propionyl, benzoyl) and sulfonamide substituents (e.g., halogen, methyl).
- Activity Testing : Screen against kinase panels (e.g., Eurofins KinaseProfiler) and bacterial strains.
- Data Analysis : Use multivariate regression to identify critical substituents (e.g., ethyl enhances lipophilicity, logP ~3.2) .
Q. What in vitro assays evaluate the compound’s potential in neurodegenerative disease research?
- Cholinesterase Inhibition : Ellman’s assay to measure AChE/BChE inhibition (IC).
- Neuroprotection : Assess viability of SH-SY5Y cells under oxidative stress (MTT assay).
- Tau Aggregation : Thioflavin T fluorescence to monitor inhibition of fibril formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
